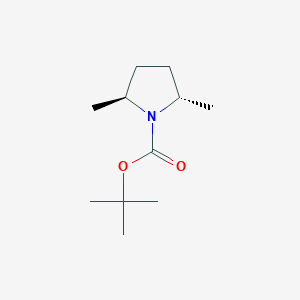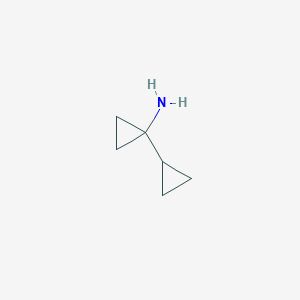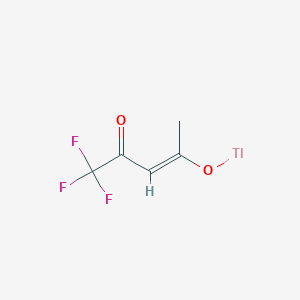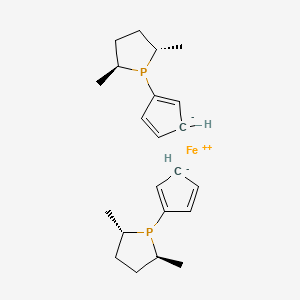
塩化ナトリウム(35Cl)
概要
説明
Sodium (~35~Cl)chloride is a useful research compound. Its molecular formula is ClNa and its molecular weight is 57.958622 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium (~35~Cl)chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium (~35~Cl)chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (~35~Cl)chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物学および生物医学的ラベル付け
塩化ナトリウム(35Cl)は、生物学および生物医学研究におけるラベル付けに使用されます。塩素の安定同位体(35Cl)は、さまざまな生物系における塩化物イオンの移動を追跡するために使用できます。 これは、イオンチャネルやトランスポーターの研究において、イオンの流動を理解することが不可欠な場合に特に役立ちます .
核物理学研究の標的材料
核物理学では、塩化ナトリウム(35Cl)は標的材料として使用できます。研究者は(35Cl)などの安定同位体を用いて、核反応やプロセスを研究します。 (35Cl)は非放射性であるため、このような実験に安全に使用できます .
結晶化研究
溶液からの塩化ナトリウム(35Cl)の結晶化は、広範囲にわたる研究の対象となっています。この化合物の核生成と成長の速度論を理解することは、塩の製造や医薬品など、さまざまな産業プロセスにとって不可欠です。 最近の技術の進歩により、これらのプロセスをより詳細に調べることが可能になりました .
環境科学
塩化ナトリウム(35Cl)は、環境科学において、環境中の塩化物イオンの輸送と分布を研究するために使用されます。 これは、汚染源を追跡し、塩化物が生態系に与える影響を理解するのに役立ちます .
化学合成
化学合成では、塩化ナトリウム(35Cl)は出発物質または試薬として使用できます。 その安定同位体組成により、化学反応を正確に追跡することができ、新しい合成方法や材料の開発に役立ちます .
材料科学
塩化ナトリウム(35Cl)は、特に特定の同位体組成を持つ新しい材料の開発において、材料科学に応用されています。 これは、熱伝導率や電気抵抗などの材料の物理的特性に影響を与える可能性があります .
作用機序
Target of Action
Sodium chloride, commonly known as salt, is an essential mineral compound for human and animal health . It is an ionic compound where the sodium and chloride ions are in equal amounts . The primary targets of sodium chloride in the body are the cells, particularly those involved in maintaining the osmotic tension of blood and tissues . Sodium chloride is the principle salt involved in this process .
Mode of Action
Sodium chloride interacts with its targets primarily through ionic interactions. Sodium atoms donate an electron to chlorine atoms, resulting in the formation of positively charged sodium ions (Na+) and negatively charged chloride ions (Cl-) . This reaction is highly favorable because of the electrostatic attraction between the particles . Sodium chloride also plays a part in muscle contractions and nerve impulses .
Biochemical Pathways
Sodium chloride affects several biochemical pathways. Changes in osmotic tension influence the movement of fluids and diffusion of salts in cellular tissue . Sodium chloride is also involved in the regulation of the renin-angiotensin-aldosterone system (RAS), reducing endothelial NO generation, enhancing the formation of asymmetrical dimethyl arginine (ADMA), oxidative stress secondary to excessive production of reactive oxygen species (ROS), inflammation, impaired insulin-mediated vasodilatation, increased sympathetic nervous system (SNS) activation, dysfunctional immune responses, and abnormal renal handling of sodium .
Pharmacokinetics
Sodium and chloride are mainly distributed in blood and extracellular compartments . Sodium is predominantly excreted by the kidney with renal reabsorption . Small amounts of sodium are lost in the feces and sweat at the skin level . Sodium chloride is easily soluble in water and partially soluble or insoluble in other liquids . In its aqueous state, sodium chloride acts as a good conductor of electricity due to the free movement of the ions .
Result of Action
The molecular and cellular effects of sodium chloride’s action are diverse. Sodium chloride enhances the activation state and effector functions of human CD8+ memory T cells . These functional alterations are associated with enhanced metabolic fitness, particularly increases in glycolysis, oxidative phosphorylation, and overall nutrient uptake . Sodium chloride also helps to precipitate DNA from a solution by balancing charge densities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium chloride. For instance, temperature can affect the solubility of sodium chloride in water . Sodium chloride is also used in many industrial processes, and it is a major source of sodium and chlorine compounds used as feedstocks for further chemical syntheses . Another major application of sodium chloride is de-icing of roadways in sub-freezing weather .
生化学分析
Biochemical Properties
Sodium (~35~Cl)chloride is vital in biochemical reactions, particularly in maintaining osmotic balance and electrolyte homeostasis. It interacts with various enzymes, proteins, and other biomolecules. For instance, sodium (~35~Cl)chloride is involved in the activation of the sodium-potassium pump (Na+/K±ATPase), which is essential for maintaining the electrochemical gradient across cell membranes. This compound also interacts with chloride channels, which are crucial for regulating cell volume and electrical excitability .
Cellular Effects
Sodium (~35~Cl)chloride significantly influences various types of cells and cellular processes. It plays a pivotal role in cell signaling pathways, gene expression, and cellular metabolism. For example, sodium (~35~Cl)chloride affects the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . Additionally, sodium (~35~Cl)chloride can modulate gene expression by influencing the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Molecular Mechanism
At the molecular level, sodium (~35~Cl)chloride exerts its effects through various binding interactions with biomolecules. It can activate or inhibit enzymes, such as the sodium-potassium pump, by binding to specific sites on the enzyme. Sodium (~35~Cl)chloride also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. For instance, increased sodium (~35~Cl)chloride intake can enhance the induction of human T helper 17 (TH17) cells by activating the p38/MAPK pathway and serum/glucocorticoid-regulated kinase 1 (SGK1) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium (~35~Cl)chloride can change over time. The stability and degradation of sodium (~35~Cl)chloride are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to high concentrations of sodium (~35~Cl)chloride can lead to cellular stress and damage, affecting cell viability and function . Additionally, the temporal effects of sodium (~35~Cl)chloride on cellular processes such as gene expression and enzyme activity can vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of sodium (~35~Cl)chloride vary with different dosages in animal models. At low to moderate doses, sodium (~35~Cl)chloride is essential for maintaining normal physiological functions. At high doses, it can have toxic or adverse effects. For example, excessive sodium (~35~Cl)chloride intake can lead to hypertension, kidney damage, and electrolyte imbalances . Threshold effects have been observed, where a certain dosage level triggers significant physiological changes, highlighting the importance of dosage regulation in experimental studies.
Metabolic Pathways
Sodium (~35~Cl)chloride is involved in various metabolic pathways, including those related to electrolyte balance and fluid homeostasis. It interacts with enzymes such as the sodium-potassium pump and chloride channels, which are crucial for maintaining the electrochemical gradient across cell membranes. Sodium (~35~Cl)chloride also affects metabolic flux and metabolite levels by influencing the activity of key regulatory enzymes and transporters .
Transport and Distribution
Within cells and tissues, sodium (~35~Cl)chloride is transported and distributed through specific transporters and binding proteins. The sodium-potassium pump plays a critical role in the active transport of sodium (~35~Cl)chloride across cell membranes, maintaining the electrochemical gradient essential for various cellular processes. Additionally, chloride channels facilitate the passive transport of chloride ions, contributing to the regulation of cell volume and electrical excitability .
Subcellular Localization
Sodium (~35~Cl)chloride is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the localization of sodium (~35~Cl)chloride in mitochondria is essential for maintaining mitochondrial membrane potential and ATP production .
特性
IUPAC Name |
sodium;chlorine-35(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Na/h1H;/q;+1/p-1/i1+0; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWRFPIFSIZLT-XUGDXVOUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Na+].[35Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746486 | |
| Record name | Sodium (~35~Cl)chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.9586220 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20510-55-8 | |
| Record name | Sodium (~35~Cl)chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium chloride-35Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details



















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![RuCl2[(R)-dm-segphos(R)][(R)-daipen]](/img/structure/B1512810.png)



![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512816.png)

![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)

